molecular formula C9H8F4O B6229996 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1784899-69-9

1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B6229996
CAS No.: 1784899-69-9
M. Wt: 208.2
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Description

1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

1784899-69-9

Molecular Formula

C9H8F4O

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in the presence of a solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce the aldehyde group to an alcohol . The reaction is typically conducted in a high-pressure reactor to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone

    Reduction: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its lipophilicity and electron-withdrawing properties, which can influence its binding affinity to specific enzymes and receptors . These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol stands out due to the combination of fluoro and trifluoromethyl groups on the phenyl ring, which imparts unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and applications .

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